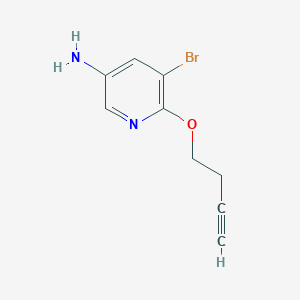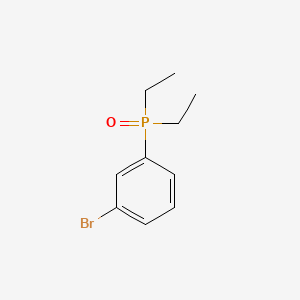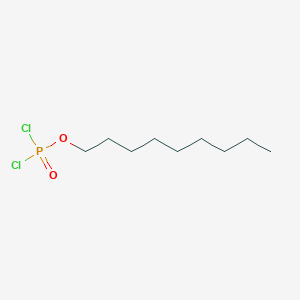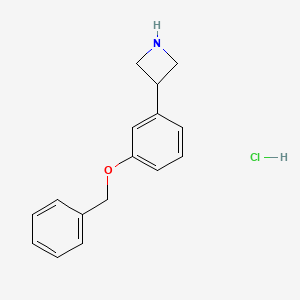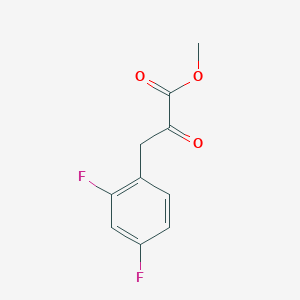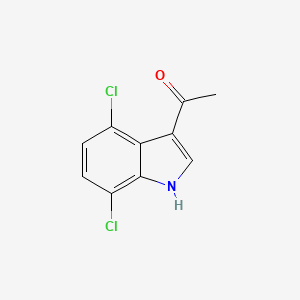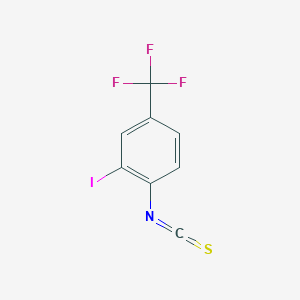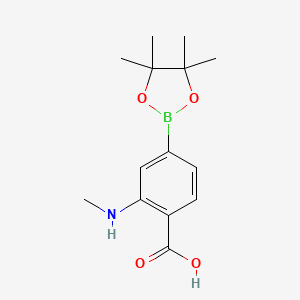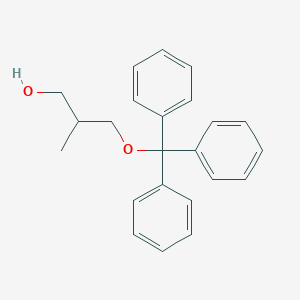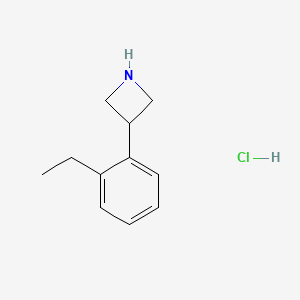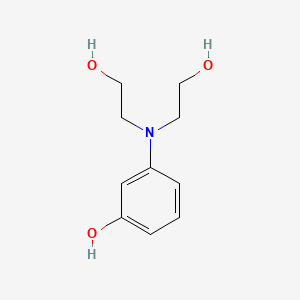
3-Bis(2-hydroxyethyl)aminophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bis(2-hydroxyethyl)aminophenol is an organic compound with the molecular formula C10H15NO3. It is a derivative of aminophenol, where the amino group is substituted with two hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bis(2-hydroxyethyl)aminophenol typically involves the reaction of 3-aminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-Aminophenol+2Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through various techniques, including distillation and crystallization.
化学反応の分析
Types of Reactions
3-Bis(2-hydroxyethyl)aminophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
科学的研究の応用
3-Bis(2-hydroxyethyl)aminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bis(2-hydroxyethyl)aminophenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Aminophenol: The parent compound, which lacks the hydroxyethyl groups.
2-Aminophenol: An isomer with the amino group in a different position.
4-Aminophenol: Another isomer with the amino group in the para position.
Uniqueness
3-Bis(2-hydroxyethyl)aminophenol is unique due to the presence of two hydroxyethyl groups, which enhance its solubility and reactivity compared to its parent compound and isomers. This makes it particularly useful in applications requiring high solubility and specific reactivity.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-[bis(2-hydroxyethyl)amino]phenol |
InChI |
InChI=1S/C10H15NO3/c12-6-4-11(5-7-13)9-2-1-3-10(14)8-9/h1-3,8,12-14H,4-7H2 |
InChIキー |
ZLRPBSMTWNNQBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
